
N,N,N',N',N'',N''-hexa(propan-2-yl)-1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,N2,N4,N4,N6,N6-Hexakis(propan-2-yl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound characterized by its triazine core structure
Vorbereitungsmethoden
The synthesis of N2,N2,N4,N4,N6,N6-Hexakis(propan-2-yl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the substitution reactions. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N2,N2,N4,N4,N6,N6-Hexakis(propan-2-yl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted triazine derivatives.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
N2,N2,N4,N4,N6,N6-Hexakis(propan-2-yl)-1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which N2,N2,N4,N4,N6,N6-Hexakis(propan-2-yl)-1,3,5-triazine-2,4,6-triamine exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may interfere with cellular signaling pathways that regulate cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
N2,N2,N4,N4,N6,N6-Hexakis(propan-2-yl)-1,3,5-triazine-2,4,6-triamine can be compared with other triazine derivatives, such as:
Melamine: A simpler triazine compound used in the production of resins and plastics.
Cyanuric acid: Another triazine derivative with applications in water treatment and as a precursor for other chemicals.
Atrazine: A herbicide that belongs to the triazine class of compounds, used for weed control in agriculture.
The uniqueness of N2,N2,N4,N4,N6,N6-Hexakis(propan-2-yl)-1,3,5-triazine-2,4,6-triamine lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C21H42N6 |
|---|---|
Molekulargewicht |
378.6 g/mol |
IUPAC-Name |
2-N,2-N,4-N,4-N,6-N,6-N-hexa(propan-2-yl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H42N6/c1-13(2)25(14(3)4)19-22-20(26(15(5)6)16(7)8)24-21(23-19)27(17(9)10)18(11)12/h13-18H,1-12H3 |
InChI-Schlüssel |
YGGCMRQEGHDRMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C1=NC(=NC(=N1)N(C(C)C)C(C)C)N(C(C)C)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate](/img/structure/B13916237.png)

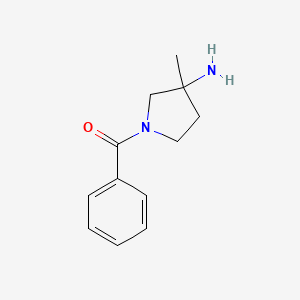
![3-[[(2E)-3-[4-(D-glucopyranosyloxy)-3-hydroxyphenyl]-1-oxo-2-propen-1-yl]oxy]-1,4,5-trihydroxy-(1S,3R,4R,5R)-Cyclohexanecarboxylic acid](/img/structure/B13916268.png)
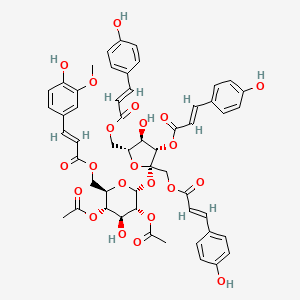

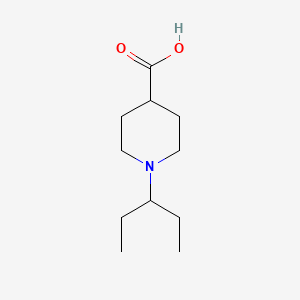

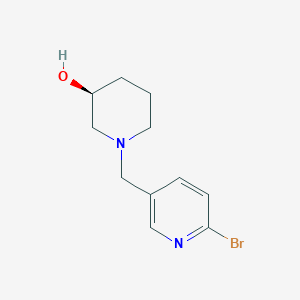
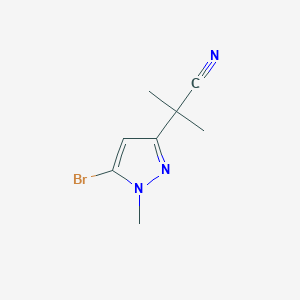
![(R)-3-[1-[[3-Chloro-7-fluoro-2-methyl-6-[2-(1-piperazinyl)-5-pyrimidinyl]-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile](/img/structure/B13916309.png)
![7-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B13916318.png)

